![molecular formula C20H15Cl3N4 B12206869 3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12206869.png)
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of chlorinated phenyl groups and a pyrazolo[1,5-a]pyrimidine core, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. One common approach is the condensation of 4-chlorobenzaldehyde with 3,4-dichloroaniline to form an intermediate Schiff base. This intermediate is then cyclized with 2,5-dimethylpyrazole under acidic conditions to yield the desired compound. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of chlorinated pyrazolo[1,5-a]pyrimidine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy-substituted derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-2-(4-methylphenyl)acrylonitrile
- 3-(3-chlorophenyl)-2-(4-methoxyphenyl)acrylonitrile
- 3-(3-chlorophenyl)-2-(4-chlorophenyl)acrylonitrile
Uniqueness
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of chlorinated phenyl groups and the pyrazolo[1,5-a]pyrimidine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is C20H16Cl2N4 with a molecular weight of 383.28 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core substituted with chlorophenyl groups and dimethyl groups, which are critical for its biological activity.
Antitumor Activity
Research indicates that pyrazole derivatives often exhibit significant antitumor properties. Specifically, compounds similar to This compound have shown efficacy against various cancer cell lines. A study highlighted that pyrazole derivatives inhibit key targets such as BRAF(V600E) and EGFR, which are pivotal in cancer progression .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound Name | Target | IC50 (µM) | Cell Line |
---|---|---|---|
Compound A | BRAF | 0.12 | A375 |
Compound B | EGFR | 0.25 | HCC827 |
Title Compound | Unknown | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through in vitro assays. It was found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages. This suggests a mechanism through which it may exert anti-inflammatory effects .
Table 2: Anti-inflammatory Effects
Compound Name | Assay Type | Result |
---|---|---|
Title Compound | iNOS Expression | Inhibition observed |
Compound C | COX-2 Expression | Significant reduction |
Antifungal Activity
Some pyrazole derivatives have demonstrated antifungal properties. Compounds structurally related to the title compound have been tested against various fungal strains with promising results .
Case Studies
- In Vivo Studies : In studies involving animal models, the title compound was administered to evaluate its antitumor efficacy. The results indicated a significant reduction in tumor size compared to control groups.
- SAR Analysis : A detailed structure-activity relationship study revealed that modifications on the chlorophenyl rings significantly affect the biological activity of the compound. The presence of electron-withdrawing groups enhances potency against specific targets.
Properties
Molecular Formula |
C20H15Cl3N4 |
---|---|
Molecular Weight |
417.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-N-(3,4-dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H15Cl3N4/c1-11-9-18(25-15-7-8-16(22)17(23)10-15)27-20(24-11)19(12(2)26-27)13-3-5-14(21)6-4-13/h3-10,25H,1-2H3 |
InChI Key |
QYJNCIHVVHKDGN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC(=C(C=C3)Cl)Cl)C)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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